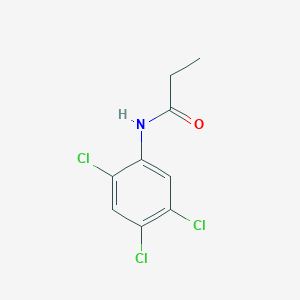
N-(4-chloro-2-methylphenyl)-2-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chloro-2-methylphenyl)-2-phenylacetamide, also known as N-(4-chloro-2-methylphenyl)acetamide (CMPA), is a chemical compound that has been widely studied for its potential applications in various fields, including medicine, agriculture, and materials science.
Wirkmechanismus
The mechanism of action of CMPA is not fully understood, but it is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins, molecules that play a role in inflammation and pain. CMPA has also been shown to inhibit the activity of lipoxygenase (LOX) enzymes, which are involved in the production of leukotrienes, molecules that also play a role in inflammation.
Biochemical and physiological effects:
CMPA has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to have herbicidal properties in plant models. In addition, CMPA has been shown to have low toxicity in animal models, making it a potentially safe compound for use in various applications.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of CMPA is its potential to be used as a building block for the synthesis of other compounds with potential applications in various fields. Another advantage is its low toxicity in animal models. However, one limitation of CMPA is its relatively low yield in some synthesis methods, which can make it difficult to produce large quantities of the compound for use in experiments.
Zukünftige Richtungen
There are several potential future directions for research on CMPA. One direction is the development of new synthesis methods that can increase the yield of the compound. Another direction is the investigation of the potential anti-inflammatory and analgesic effects of CMPA in human models. Additionally, further research is needed to fully understand the mechanism of action of CMPA and its potential applications in various fields.
Synthesemethoden
CMPA can be synthesized through a variety of methods, including the reaction between 4-chloro-2-methylaniline and phenylacetyl chloride in the presence of a base, such as sodium hydroxide. Other methods include the reaction between 4-chloro-2-methylaniline and phenylacetic acid in the presence of a dehydrating agent, such as thionyl chloride. The yield of CMPA can vary depending on the specific synthesis method used.
Wissenschaftliche Forschungsanwendungen
CMPA has been studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, CMPA has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation. In agriculture, CMPA has been shown to have herbicidal properties, making it a potential candidate for weed control. In materials science, CMPA has been used as a building block for the synthesis of other compounds with potential applications in the development of new materials.
Eigenschaften
IUPAC Name |
N-(4-chloro-2-methylphenyl)-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO/c1-11-9-13(16)7-8-14(11)17-15(18)10-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNVOYUAYPBHELX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-1-(2-furyl)-1-propanone](/img/structure/B5692802.png)



![6-ethyl-2-(3-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5692840.png)
![N-[4-(diethylamino)phenyl]-2-naphthamide](/img/structure/B5692842.png)


![methyl N-{[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]carbonyl}glycinate](/img/structure/B5692863.png)
![3-[(4-bromobenzylidene)amino]-2-(4-bromophenyl)-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5692864.png)

![4-[(4-chloro-2-isopropyl-5-methylphenoxy)acetyl]morpholine](/img/structure/B5692879.png)